DL-Isocitric acid trisodium salt hydrate
Description
Foundational Significance in Central Carbon Metabolism
Isocitrate's importance stems from its integral role in the citric acid cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. numberanalytics.comontosight.ai This metabolic pathway is a hub for numerous interconnected biochemical processes, making isocitrate a key player in cellular energy homeostasis.
Isocitrate as a Pivotal Metabolic Intermediate
Within the mitochondrial matrix, isocitrate is formed through the stereospecific isomerization of citrate (B86180), a reaction catalyzed by the enzyme aconitase. wikipedia.orgfiveable.me This conversion is a crucial step that prepares the molecule for the subsequent oxidative decarboxylation. Isocitrate is then acted upon by the enzyme isocitrate dehydrogenase, which catalyzes its oxidation to α-ketoglutarate. fiveable.meontosight.ai This reaction is a significant rate-limiting step in the citric acid cycle and is noteworthy for producing the first molecule of both carbon dioxide and the reduced electron carrier, NADH, in the cycle. fiveable.mercsb.org The NADH generated is subsequently used in the electron transport chain to produce ATP, the main energy currency of the cell. fiveable.me
The concentration of isocitrate and the regulation of the enzymes that act upon it are critical for controlling the flux of the citric acid cycle. numberanalytics.com For instance, isocitrate dehydrogenase is allosterically regulated by molecules such as ADP, which signals a low energy state in the cell and enhances the enzyme's activity. fiveable.me
Interconnections within Core Metabolic Networks
Isocitrate's role extends beyond the citric acid cycle, connecting it to other vital metabolic networks. numberanalytics.comfiveable.me In plants, bacteria, protists, and fungi, isocitrate is a key substrate in the glyoxylate (B1226380) cycle, an anabolic pathway that allows for the synthesis of carbohydrates from fatty acids. ebi.ac.uk Furthermore, the carbon skeleton of isocitrate can be diverted for the biosynthesis of other essential molecules, including certain amino acids. fiveable.meyoutube.com The cytosolic enzyme isocitrate dehydrogenase (IDH1) plays a role in generating NADPH, which is crucial for reductive biosynthesis and for protecting the cell against oxidative stress. researchgate.net This highlights isocitrate's central position in coordinating the flow of metabolites between catabolic and anabolic pathways. nih.govnih.gov
Stereochemical Considerations and Biological Receptors
The biological activity of isocitrate is intrinsically linked to its three-dimensional structure. Enzymes, being chiral molecules themselves, exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. tru.calibretexts.org
Enantiomeric Forms and Biological Specificity
Isocitric acid has two chiral centers, meaning it can exist in four possible stereoisomeric forms. The naturally occurring and biologically active form is (+)-isocitric acid, also known as (2R,3S)-isocitric acid. wikipedia.org The enzymes of the citric acid cycle, aconitase and isocitrate dehydrogenase, are highly specific for this particular stereoisomer. wikipedia.orgrcsb.org This specificity ensures the precise orientation of the substrate within the enzyme's active site, facilitating the catalytic reaction. nih.gov
DL-Isocitric acid trisodium (B8492382) salt is a racemic mixture, meaning it contains equal amounts of the D- and L-threo-isocitric acid enantiomers. caymanchem.com While the D-threo form is the biologically active isomer in the citric acid cycle, the racemic mixture is often used in research settings as a substrate to measure the activity of certain enzymes, such as isocitrate lyase. caymanchem.com The interaction between a substrate and its biological receptor, such as an enzyme's active site, is highly dependent on the spatial arrangement of the atoms. solubilityofthings.comnih.gov The precise fit between the active D-threo-isocitrate and its corresponding enzymes underscores the fundamental principle of stereochemical recognition in biological systems. rcsb.org
Structure
2D Structure
Properties
IUPAC Name |
trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHKAXIRZOKIS-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathways Involving Isocitrate
The Tricarboxylic Acid (TCA) Cycle and Isocitrate Flux
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a central metabolic pathway for all aerobic organisms. numberanalytics.combyjus.com It is a series of enzyme-catalyzed chemical reactions that form a key part of cellular respiration, breaking down organic fuel molecules to harvest energy. britannica.com Isocitrate is a crucial six-carbon intermediate within this cycle. fiveable.me
The regulation of metabolic flow, or flux, through the TCA cycle is critical for maintaining cellular energy homeostasis. The availability of substrates and the concentrations of ATP and NADH are key factors that regulate this flux. vaia.com The conversion of isocitrate is a significant control point in the cycle. uwec.edu
| Stage of TCA Cycle | Key Molecules Involved | Brief Description |
| Step 1 | Acetyl-CoA, Oxaloacetate, Citrate (B86180) | Acetyl-CoA combines with oxaloacetate to form the six-carbon molecule citrate. byjus.com |
| Step 2 | Citrate, Isocitrate | Citrate is converted into its isomer, isocitrate. byjus.comlibretexts.org |
| Step 3 | Isocitrate, α-Ketoglutarate | Isocitrate is oxidized and decarboxylated to form the five-carbon molecule α-ketoglutarate, producing NADH and releasing CO2. byjus.combritannica.com |
Oxidative Decarboxylation of Isocitrate in TCA
The conversion of isocitrate to α-ketoglutarate is a critical, irreversible step in the TCA cycle, catalyzed by the enzyme isocitrate dehydrogenase (IDH). wikipedia.orgalmerja.com This reaction is a two-step process involving oxidation followed by decarboxylation. uwec.eduwikipedia.org
Initially, isocitrate is oxidized to oxalosuccinate, a transient intermediate. wikipedia.org This oxidation is coupled with the reduction of a coenzyme, either NAD+ to NADH or NADP+ to NADPH, depending on the specific isozyme of IDH. libretexts.orgwikipedia.org Subsequently, the oxalosuccinate undergoes decarboxylation, where a carboxyl group is removed as carbon dioxide (CO2), resulting in the formation of α-ketoglutarate. byjus.comwikipedia.org
There are three isoforms of isocitrate dehydrogenase in humans. IDH3, located in the mitochondria, is the primary enzyme involved in the TCA cycle and uses NAD+ as its cofactor. wikipedia.orgmdpi.com IDH1 is found in the cytoplasm and peroxisomes, while IDH2 is located in the mitochondria; both IDH1 and IDH2 use NADP+ and catalyze a reversible reaction. mdpi.comnih.govnih.gov The oxidative decarboxylation of isocitrate is a key regulatory point of the TCA cycle and is allosterically activated by ADP and inhibited by ATP and NADH. almerja.com
Reductive Carboxylation of Alpha-Ketoglutarate to Isocitrate
Under certain cellular conditions, particularly in rapidly proliferating cells or under hypoxia (low oxygen), the conversion of α-ketoglutarate to isocitrate can occur in a reverse, reductive direction. mdpi.comnih.gov This process, known as reductive carboxylation, is catalyzed by the NADP+-dependent isocitrate dehydrogenases, IDH1 and IDH2. mdpi.comnih.govnih.gov
In this reaction, α-ketoglutarate incorporates a molecule of CO2 and is reduced to form isocitrate, a reaction that consumes NADPH. mdpi.com This "counter-clockwise" flux through a portion of the TCA cycle is a significant anabolic pathway. mdpi.com For instance, in hypoxic cancer cells, where glucose-derived acetyl-CoA for fatty acid synthesis is limited, glutamine can be converted to α-ketoglutarate, which then undergoes reductive carboxylation to isocitrate. nih.govpnas.org The isocitrate is subsequently converted to citrate, which can then be used to generate acetyl-CoA in the cytoplasm for lipogenesis. nih.govnih.gov This pathway provides a crucial source of carbon for building cellular components in environments where the standard forward TCA cycle is constrained. nih.govelsevierpure.com
The Glyoxylate (B1226380) Cycle and Anaplerosis
The glyoxylate cycle is an anabolic pathway that serves as a modification of the TCA cycle. wikipedia.org It is found in plants, bacteria, protists, and fungi. wikipedia.org This cycle is particularly important for organisms growing on two-carbon compounds, such as acetate (B1210297), as it allows for the net synthesis of carbohydrates from these precursors. wikipedia.orgnih.gov The glyoxylate cycle is considered an anaplerotic pathway because it replenishes the intermediates of the TCA cycle. nih.govinflibnet.ac.inbritannica.com
Two key enzymes distinguish the glyoxylate cycle from the TCA cycle: isocitrate lyase and malate (B86768) synthase. wikipedia.orginflibnet.ac.in These enzymes allow the cycle to bypass the two decarboxylation steps of the TCA cycle, thereby conserving carbon. wikipedia.orginflibnet.ac.in
| Feature | TCA Cycle | Glyoxylate Cycle |
| Primary Function | Energy production (catabolic) | Biosynthesis (anabolic) |
| Net Carbon Change | Loss of 2 CO2 molecules per acetyl-CoA | Net gain of a 4-carbon molecule from 2 acetyl-CoA molecules |
| Key Enzymes | Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase | Isocitrate lyase, Malate synthase wikipedia.orginflibnet.ac.in |
| Occurrence | Most aerobic organisms | Plants, bacteria, protists, fungi wikipedia.org |
Isocitrate Cleavage and Carbon Conservation
A pivotal step in the glyoxylate cycle is the cleavage of isocitrate, a reaction catalyzed by the enzyme isocitrate lyase (ICL). wikipedia.orgtaylorandfrancis.com Instead of being oxidized to α-ketoglutarate as in the TCA cycle, isocitrate is cleaved into two smaller molecules: succinate (B1194679) (a four-carbon compound) and glyoxylate (a two-carbon compound). inflibnet.ac.inwikipedia.org
This bypass of the decarboxylation steps of the TCA cycle is crucial for carbon conservation. wikipedia.orginflibnet.ac.in While the TCA cycle releases two molecules of CO2 for every molecule of acetyl-CoA that enters, the glyoxylate cycle avoids this carbon loss. inflibnet.ac.in The succinate produced can then enter the TCA cycle to be converted to malate and oxaloacetate, while the glyoxylate condenses with another molecule of acetyl-CoA to form malate, in a reaction catalyzed by malate synthase. wikipedia.org This allows for the net production of four-carbon compounds from two-carbon acetyl-CoA units. wikipedia.org
Contribution to Gluconeogenesis and Biosynthetic Precursors
The succinate generated from the cleavage of isocitrate in the glyoxylate cycle can be transported to the mitochondria and enter the TCA cycle. inflibnet.ac.in Here, it is converted to oxaloacetate. inflibnet.ac.in This oxaloacetate can then be used as a starting material for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. numberanalytics.cominflibnet.ac.in
This is particularly vital for germinating seeds of oil-storing plants. wikipedia.org During germination, stored lipids are broken down into fatty acids, which are then converted to acetyl-CoA. The glyoxylate cycle enables these plants to convert this acetyl-CoA into succinate and subsequently into glucose, which provides the necessary energy and carbon skeletons for the growing seedling before it can perform photosynthesis. wikipedia.org Isocitrate, through its role in the glyoxylate cycle, is therefore essential for providing the precursors for the synthesis of carbohydrates and other vital biomolecules. nih.govmdpi.com
Isocitrate in Specialized Anabolic Pathways
Beyond its central roles in the TCA and glyoxylate cycles, isocitrate and its derivatives are involved in other specialized anabolic pathways. The carbon skeleton of isocitrate can be utilized for the synthesis of certain amino acids. fiveable.mencert.nic.in For example, α-ketoglutarate, derived from the oxidative decarboxylation of isocitrate, is a direct precursor for the synthesis of glutamate (B1630785), which in turn can be used to produce other amino acids like glutamine, proline, and arginine. researchgate.net
Furthermore, isocitrate metabolism is interconnected with fatty acid synthesis. fiveable.me The citrate produced from isocitrate (via the reverse action of aconitase) can be transported out of the mitochondria into the cytoplasm. nih.gov In the cytoplasm, ATP citrate lyase cleaves citrate to yield acetyl-CoA, the primary building block for fatty acid synthesis, and oxaloacetate. nih.gov This process is particularly important in cancer cells, where reductive carboxylation of α-ketoglutarate to isocitrate and then citrate provides a significant source of cytoplasmic acetyl-CoA for lipogenesis. nih.gov
The metabolism of citrate and isocitrate can also provide reducing equivalents, in the form of NADPH, which are essential for various biosynthetic reactions. nih.gov The NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2) are key producers of NADPH, which is crucial for reductive biosynthesis and for protecting the cell against oxidative stress. nih.gov
Role in Cellular Lipid Synthesis
Isocitrate plays a significant, albeit indirect, role in the de novo synthesis of fatty acids and cholesterol. This process primarily occurs in the cytosol and requires a supply of two key molecules: acetyl-CoA and the reducing agent NADPH. nih.govlibretexts.org Isocitrate metabolism is central to the provision of both.
The process begins in the mitochondria, where isocitrate is an intermediate of the tricarboxylic acid (TCA) cycle. When cellular energy levels are high, isocitrate's progression through the TCA cycle can be slowed. This leads to an accumulation of both isocitrate and its isomer, citrate. researchgate.netnih.gov These molecules are then exported from the mitochondrial matrix to the cytosol via the citrate-isocitrate carrier (CIC). researchgate.netnih.gov
Once in the cytosol, citrate is cleaved by the enzyme ATP-citrate lyase to produce acetyl-CoA and oxaloacetate. libretexts.orgresearchgate.net This cytosolic acetyl-CoA is the fundamental two-carbon building block for fatty acid synthesis.
Furthermore, cytosolic isocitrate is a key substrate for the enzyme NADP+-dependent isocitrate dehydrogenase (IDPc). nih.govnih.gov This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that crucially generates NADPH. nih.govnih.govresearchgate.net This NADPH provides the necessary reducing power for the reductive steps in the fatty acid and cholesterol synthesis pathways. nih.gov Research has shown that IDPc is a major producer of the NADPH required for these biosynthetic processes. nih.govnih.gov Studies in 3T3-L1 adipocytes and transgenic mice have demonstrated that increased expression and activity of IDPc correlate with enhanced adipogenesis, fatty liver, and obesity, underscoring its critical role in lipid metabolism. nih.gov
| Molecule | Role in Lipid Synthesis | Originating Pathway/Process |
|---|---|---|
| Isocitrate (Mitochondrial) | Precursor to cytosolic citrate/isocitrate | Tricarboxylic Acid (TCA) Cycle |
| Citrate-Isocitrate Carrier (CIC) | Transports isocitrate and citrate from mitochondria to cytosol | Mitochondrial Transport |
| Isocitrate (Cytosolic) | Substrate for NADPH production by IDPc | Export from Mitochondria |
| NADP+-dependent Isocitrate Dehydrogenase (IDPc) | Generates NADPH for reductive biosynthesis | Isocitrate Oxidation |
| NADPH | Provides reducing equivalents for fatty acid and cholesterol synthesis | IDPc activity, Pentose Phosphate Pathway |
| Acetyl-CoA (Cytosolic) | Primary building block for fatty acid chains | Cleavage of cytosolic citrate |
Integration with Nitrogen Assimilation and C/N Homeostasis
Isocitrate metabolism is fundamentally linked to nitrogen assimilation and the maintenance of the cellular carbon-to-nitrogen (C/N) balance. This connection is primarily mediated through its conversion to 2-oxoglutarate (also known as α-ketoglutarate). nih.govnih.gov
The enzyme isocitrate dehydrogenase catalyzes the conversion of isocitrate to 2-oxoglutarate. oup.com This 2-oxoglutarate is a critical carbon skeleton that serves as the acceptor molecule for assimilated nitrogen, typically in the form of ammonium (B1175870). nih.govresearchgate.net In plants and many microorganisms, the primary pathway for ammonium assimilation is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. oup.comwikipedia.org In this pathway, ammonium is first incorporated into glutamate to form glutamine by GS. Subsequently, GOGAT transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. wikipedia.orgwikipedia.org
This process directly links the carbon flux from the TCA cycle (in the form of isocitrate-derived 2-oxoglutarate) with the nitrogen assimilation pathway. nih.gov Consequently, the intracellular concentration of 2-oxoglutarate is a key indicator of the cell's carbon status. nih.gov When carbon is abundant, 2-oxoglutarate levels are high, signaling that there are sufficient carbon skeletons to assimilate available nitrogen. Conversely, under nitrogen-limiting conditions, the consumption of 2-oxoglutarate decreases, leading to its accumulation. This fluctuation in 2-oxoglutarate levels acts as a master regulatory signal, coordinating the expression of genes and the activity of enzymes involved in carbon and nitrogen metabolism to maintain C/N homeostasis. nih.govnih.gov
| Molecule/Pathway | Function in C/N Homeostasis | Relationship to Isocitrate |
|---|---|---|
| Isocitrate | Precursor for the primary carbon skeleton for nitrogen assimilation | Direct precursor |
| Isocitrate Dehydrogenase | Produces 2-oxoglutarate from isocitrate | Enzyme acting on isocitrate |
| 2-Oxoglutarate (α-Ketoglutarate) | Accepts ammonium (via glutamate) to form amino acids; acts as a C/N status signal | Direct product of isocitrate oxidation |
| GS/GOGAT Pathway | Primary pathway for incorporating ammonium into organic molecules | Utilizes 2-oxoglutarate derived from isocitrate |
| Glutamate | Central amino acid in nitrogen metabolism, produced from 2-oxoglutarate | End product of nitrogen assimilation onto the isocitrate-derived carbon skeleton |
Participation in the Biosynthesis of Secondary Metabolites
The role of isocitrate in the biosynthesis of secondary metabolites is largely channeled through its product, 2-oxoglutarate. nih.gov This TCA cycle intermediate serves as a crucial co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov These enzymes are widespread in plants, fungi, and bacteria and catalyze a variety of oxidation reactions, including hydroxylations, demethylations, and desaturations, which are essential steps in the formation of diverse secondary metabolite classes. nih.gov
The general reaction catalyzed by 2-ODDs involves the incorporation of one atom of molecular oxygen into the primary substrate and the other into 2-oxoglutarate, which is concertedly decarboxylated to succinate. nih.gov Therefore, the availability of 2-oxoglutarate, derived from isocitrate, can directly influence the rate of these biosynthetic pathways.
Research has demonstrated the involvement of 2-ODDs, and thus the importance of the 2-oxoglutarate pool, in the biosynthesis of several major classes of plant secondary metabolites:
Flavonoids: 2-ODDs such as flavonol synthase (FLS) and flavanone (B1672756) 3β-hydroxylase (F3H) are key enzymes in the flavonoid biosynthesis pathway, responsible for producing various flavonols and other flavonoid compounds that have roles in UV protection, pigmentation, and defense.
Alkaloids: Certain steps in the biosynthesis of complex alkaloids, such as the hyoscyamine (B1674123) 6β-hydroxylase in the formation of scopolamine, are catalyzed by 2-ODDs.
Gibberellins: The biosynthesis of these vital plant hormones, which are diterpenoid acids, involves several oxidative steps catalyzed by 2-ODDs. The availability of 2-oxoglutarate has been shown to modulate the levels of bioactive gibberellins. nih.gov
| Secondary Metabolite Class | Role of Isocitrate-Derived 2-Oxoglutarate | Key Enzyme Family | Example Biosynthetic Step |
|---|---|---|---|
| Flavonoids | Essential co-substrate for hydroxylation reactions | 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Conversion of flavanones to dihydroflavonols by F3H |
| Alkaloids | Co-substrate for specific oxidative modifications | 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Hydroxylation of hyoscyamine to form scopolamine |
| Gibberellins (Diterpenoids) | Co-substrate for multiple oxidation steps | 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | GA12 13-hydroxylase activity |
Enzymology of Isocitrate Transformations
Isocitrate Dehydrogenase (ICDH) Family and Functional Diversity
The isocitrate dehydrogenase family comprises multiple isoforms that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. nih.gov This reaction is a key control point in cellular metabolism. The family is broadly divided into two main subclasses based on their electron acceptor: the NADP⁺-dependent enzymes (IDH1 and IDH2) and the NAD⁺-dependent enzyme (IDH3). tandfonline.comnih.gov This division underscores their distinct metabolic roles; NAD⁺-linked IDH3 is a component of the mitochondrial citric acid cycle, while the NADP⁺-linked IDH1 and IDH2 are crucial for providing NADPH for reductive biosynthesis and antioxidant defense. tandfonline.comnih.gov
NADP⁺-Dependent Isocitrate Dehydrogenase (IDH1, IDH2)
IDH1 and IDH2 are two isoforms of NADP⁺-dependent isocitrate dehydrogenase that play vital roles in cellular redox balance and biosynthetic processes. These homodimeric enzymes catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP⁺ to NADPH. dntb.gov.ua While they catalyze the same reaction, their different subcellular locations lead to distinct physiological functions. tandfonline.com
The functional divergence of IDH1 and IDH2 is largely dictated by their specific locations within the cell. IDH1 is found primarily in the cytoplasm and peroxisomes. researchgate.net In contrast, IDH2 is exclusively located in the mitochondrial matrix. tandfonline.comnih.gov This compartmentalization allows for the independent regulation of NADPH pools in different cellular compartments, catering to the specific metabolic needs of the cytosol, peroxisomes, and mitochondria.
| Isoform | Subcellular Location | Primary Function |
|---|---|---|
| IDH1 | Cytoplasm, Peroxisomes | Cytosolic NADPH production for antioxidant defense and lipid metabolism |
| IDH2 | Mitochondria | Mitochondrial NADPH production for redox balance and oxidative respiration regulation |
A primary function of both IDH1 and IDH2 is the generation of NADPH, a crucial reducing equivalent for a multitude of cellular processes. tandfonline.com The NADPH produced by cytosolic IDH1 is essential for the regeneration of reduced glutathione (B108866), a key antioxidant, thereby protecting the cell against oxidative damage. nih.gov It also supplies reducing power for fatty acid synthesis. nih.gov
Mitochondrial IDH2 is a major contributor to the mitochondrial NADPH pool. nih.gov This pool is critical for maintaining the reduced state of mitochondrial glutathione and thioredoxin systems, which are vital for detoxifying reactive oxygen species (ROS) generated during oxidative phosphorylation. nih.gov Thus, IDH2 plays a significant role in preserving mitochondrial integrity and function. nih.gov
The activity of NADP⁺-dependent isocitrate dehydrogenases is regulated by various post-translational modifications, ensuring that their function is tightly coupled to the metabolic state of the cell. While phosphorylation is a known regulatory mechanism for bacterial IDH, the regulation of mammalian IDH1 and IDH2 is more complex and involves other modifications. nih.gov
Glutathionylation: Cytosolic IDH1 activity can be modulated by S-glutathionylation, the reversible formation of a mixed disulfide with glutathione. tandfonline.comnih.gov This modification, which can occur under conditions of oxidative stress, has been shown to inactivate the enzyme. nih.gov The process is reversible and can be enzymatically reversed by glutaredoxin, suggesting a protective mechanism to prevent irreversible oxidation of cysteine residues and to regulate NADPH production in response to cellular redox status. tandfonline.comtandfonline.com
Acetylation and Deacetylation: Mitochondrial IDH2 is a target for regulation by the NAD⁺-dependent deacetylase SIRT3. nih.govnih.gov SIRT3 can deacetylate a specific lysine (B10760008) residue (K413) on IDH2, leading to a significant increase in its enzymatic activity. nih.govnih.gov Acetylation at this site dramatically reduces IDH2 activity. nih.gov This regulatory axis allows for the dynamic control of mitochondrial NADPH production in response to the cellular energy state, as reflected by NAD⁺ levels. nih.gov Loss of SIRT3 function leads to increased acetylation and decreased dimerization and activity of IDH2. figshare.comresearchgate.net
Succinylation and Desuccinylation: More recent findings indicate that IDH2 activity is also regulated by lysine succinylation. The mitochondrial sirtuin, SIRT5, has been identified as a desuccinylase that can activate IDH2 by removing succinyl groups from lysine residues, including the key K413 site. embopress.org This adds another layer of control to mitochondrial redox homeostasis.
Allosteric Regulation: While it was previously thought that IDH1 and IDH2 lack allosteric modifiers, recent studies have shown that oxaloacetate can act as an allosteric inhibitor of cytosolic IDH1. nih.govresearchgate.net
| Isoform | Regulatory Mechanism | Effect on Activity | Key Regulatory Molecule |
|---|---|---|---|
| IDH1 | Glutathionylation | Inhibition | Glutathione, Glutaredoxin |
| IDH1 | Allosteric Inhibition | Inhibition | Oxaloacetate |
| IDH2 | Deacetylation | Activation | SIRT3 |
| IDH2 | Acetylation | Inhibition | - |
| IDH2 | Desuccinylation | Activation | SIRT5 |
NAD⁺-Dependent Isocitrate Dehydrogenase (IDH3)
IDH3 is a distinct member of the isocitrate dehydrogenase family that utilizes NAD⁺ as its cofactor and functions exclusively within the mitochondria. nih.gov Unlike the dimeric IDH1 and IDH2, IDH3 is a complex heterooctameric enzyme. nih.gov Its primary role is intricately linked to cellular energy production through the tricarboxylic acid (TCA) cycle.
IDH3 catalyzes a key rate-limiting and irreversible step in the TCA cycle: the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concurrent reduction of NAD⁺ to NADH. nih.govnih.gov The NADH produced is a primary electron donor to the mitochondrial electron transport chain, driving the synthesis of ATP through oxidative phosphorylation. nih.gov Therefore, the activity of IDH3 is a critical determinant of the cell's capacity for aerobic energy generation. nih.gov
The activity of IDH3 is tightly regulated by the energy status of the cell through allosteric mechanisms. It is activated by ADP, indicating a low energy state and the need for increased ATP production. nih.gov Conversely, it is inhibited by ATP and NADH, signaling that cellular energy charge is high and flux through the TCA cycle can be reduced. nih.gov Calcium ions also act as an allosteric activator. nih.gov This intricate regulation ensures that the rate of the TCA cycle is precisely matched to the bioenergetic demands of the cell. nih.gov
Isocitrate Lyase (ICL) and Malate (B86768) Synthase (MS) in Carbon Anabolism
Isocitrate Lyase (ICL) and Malate Synthase (MS) are the two signature enzymes of the glyoxylate (B1226380) cycle, an anabolic pathway that serves as a bypass to the TCA cycle. wikipedia.org This cycle is vital for bacteria, fungi, plants, and nematodes, enabling them to utilize two-carbon compounds like acetate (B1210297) or fatty acids for the net synthesis of carbohydrates. wikipedia.orgwikipedia.org The glyoxylate cycle circumvents the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms that would otherwise be lost as CO2. wikipedia.orgfrontiersin.org ICL initiates this bypass by cleaving isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org The succinate can be used for biosynthetic purposes, while the glyoxylate is condensed with acetyl-CoA by MS to form malate. frontiersin.org This malate can then be converted to oxaloacetate, which can enter gluconeogenesis to produce glucose. wikipedia.org This metabolic capability is particularly important under conditions where simple sugars are unavailable. wikipedia.org
| Enzyme | EC Number | Reaction Catalyzed | Metabolic Role |
|---|---|---|---|
| Isocitrate Lyase (ICL) | 4.1.3.1 | Isocitrate → Succinate + Glyoxylate | Commits isocitrate to the glyoxylate cycle, bypassing TCA cycle decarboxylation. wikipedia.org |
| Malate Synthase (MS) | 2.3.3.9 | Glyoxylate + Acetyl-CoA → Malate + CoA-SH | Condenses the products of ICL activity with acetyl-CoA to regenerate a C4 intermediate. frontiersin.org |
Enzymatic Mechanism of Isocitrate Cleavage
Isocitrate lyase (EC 4.1.3.1) belongs to the family of oxo-acid-lyases and catalyzes the reversible cleavage of a carbon-carbon bond in isocitrate. wikipedia.org The reaction proceeds via a retro-aldol cleavage mechanism. wikipedia.org During catalysis, the isocitrate molecule is deprotonated, leading to the cleavage of the C-C bond and the subsequent release of the products, succinate and glyoxylate. wikipedia.org The catalytic mechanism involves key amino acid residues, including a cysteine and a histidine, which are crucial for the enzyme's activity. wikipedia.org
| Step | Description |
|---|---|
| 1. Substrate Binding | DL-Isocitric acid binds to the active site of the enzyme. |
| 2. Deprotonation | A catalytic base, such as a histidine residue, abstracts a proton from the isocitrate's hydroxyl group. wikipedia.org |
| 3. C-C Bond Cleavage | An aldol (B89426) cleavage reaction breaks the bond between C2 and C3 of the isocitrate backbone. wikipedia.org |
| 4. Product Release | The products, succinate and glyoxylate, are released from the active site. wikipedia.org |
Allosteric and Transcriptional Regulation of ICL Activity
The activity of isocitrate lyase is tightly controlled at both the transcriptional and post-translational levels to manage the carbon flux between the TCA and glyoxylate cycles. nih.gov
Transcriptional Regulation: The expression of the ICL gene (often denoted as aceA or icl1) is induced by the presence of C2 compounds like acetate or ethanol (B145695) and is subject to catabolite repression by glucose. nih.govnih.gov In Pseudomonas aeruginosa, for example, ICL activity is induced more than tenfold when grown on acetate compared to glucose. nih.gov This regulation ensures that the glyoxylate cycle is only active when necessary for growth on non-fermentable carbon sources. nih.gov In some bacteria, such as Mycobacterium, this regulation is mediated by specific transcription factors. The activator RamB induces icl1 expression, with succinyl-CoA acting as a coinducer, while the cAMP receptor protein (Crp) represses expression in the presence of glucose. asm.orgnih.gov
Allosteric and Post-Translational Regulation: ICL competes with the TCA cycle enzyme isocitrate dehydrogenase (IDH) for their common substrate, isocitrate. nih.gov The flow of isocitrate into either pathway is regulated by the relative activities of these two enzymes. wikipedia.org Flux is often controlled by the phosphorylation of IDH, which inactivates it and diverts isocitrate towards ICL. wikipedia.org Furthermore, ICL is subject to allosteric inhibition by several intermediary metabolites. nih.gov Phosphoenolpyruvate (B93156) (PEP) is a known potent allosteric inhibitor. nih.gov Other metabolites from the TCA and glyoxylate cycles, such as oxaloacetate, pyruvate, malate, and α-ketoglutarate, also exhibit competitive or mixed-type inhibition, providing a fine-tuned feedback mechanism to control the cycle's activity. nih.govoup.com
| Regulatory Mechanism | Effector/Factor | Effect on ICL | Organism Example |
|---|---|---|---|
| Transcriptional | Acetate / Fatty Acids | Induction | Saccharomyces cerevisiae, Pseudomonas aeruginosa nih.govnih.gov |
| Glucose | Repression | Saccharomyces cerevisiae, Mycobacterium smegmatis nih.govasm.org | |
| Allosteric Inhibition | Phosphoenolpyruvate | Inhibition | Corynebacterium glutamicum nih.gov |
| Oxaloacetate, Pyruvate | Competitive Inhibition | Chlorella pyrenoidosa nih.gov | |
| Succinate | Mixed-Type Inhibition | Brevibacterium flavum oup.com | |
| Post-Translational | Phosphorylation of Isocitrate Dehydrogenase | Increased carbon flux through ICL | General mechanism in bacteria wikipedia.org |
Phylogenetic and Evolutionary Considerations of ICL
The isocitrate lyase enzyme is broadly distributed among bacteria, archaea, protists, plants, fungi, and nematodes but is notably absent in placental mammals. wikipedia.org The evolutionary history of ICL is complex, marked by events such as horizontal gene transfer. nih.govresearchgate.net Phylogenetic analyses show that genes for glyoxylate cycle enzymes have been transferred between various bacterial and eukaryotic lineages. researchgate.net For instance, strong evidence suggests that the common ancestor of nematodes acquired a bifunctional ICL-MS gene from a bacterial source. nih.govresearchgate.net The ICL protein family (Pfam PF00463) is evolutionarily related to other enzymes, including phosphoenolpyruvate mutase. wikipedia.org Despite the vast evolutionary distances, there is a high degree of sequence conservation for key catalytic residues, such as a specific cysteine residue found within a conserved hexapeptide across bacterial, plant, and fungal enzymes. wikipedia.org
| Kingdom | Presence of ICL | Significance |
|---|---|---|
| Bacteria | Widespread | Allows growth on simple carbon sources; virulence factor in pathogens. wikipedia.org |
| Archaea | Present | Metabolic flexibility in diverse environments. nih.gov |
| Fungi | Widespread | Pathogenesis and growth on fatty acids. researchgate.net |
| Plantae | Widespread | Crucial for seed germination, utilizing stored oils. wikipedia.org |
| Animalia | Present in nematodes; absent in placental mammals. wikipedia.org | Role in early embryogenesis in nematodes. wikipedia.org |
Aconitase Activity in Isocitrate Interconversion
Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the central metabolic pathway, catalyzing the reversible and stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate. This reaction is a critical step in the TCA cycle, linking the entry of acetyl-CoA (as citrate) to the subsequent oxidative decarboxylation steps. Aconitase contains a labile iron-sulfur ([4Fe-4S]) cluster in its active site, which directly participates in the catalytic mechanism by coordinating with the substrate. The reaction proceeds through a dehydration step, where a water molecule is removed from citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration step that adds the water molecule back to form isocitrate. A key feature of the mechanism is a proposed 180° "flip" of the cis-aconitate intermediate within the active site, which ensures the correct stereochemistry of the product.
Upstream Biosynthesis: Citrate Synthase and Related Enzymes
The metabolic journey of isocitrate begins with the synthesis of its precursor, citrate. This initial step of the TCA cycle is catalyzed by citrate synthase (EC 2.3.3.1), which performs a condensation reaction between a two-carbon acetyl-CoA molecule and a four-carbon oxaloacetate molecule to form the six-carbon citrate. This reaction is a primary control point for the entire cycle. Following its synthesis, citrate is then acted upon by aconitase, which catalyzes its isomerization to isocitrate, thereby preparing the molecule for the subsequent enzymatic steps of either the TCA cycle (catalyzed by isocitrate dehydrogenase) or the glyoxylate cycle (catalyzed by isocitrate lyase).
| Enzyme | EC Number | Reaction | Function |
|---|---|---|---|
| Citrate Synthase | 2.3.3.1 | Acetyl-CoA + Oxaloacetate → Citrate + CoA-SH | Catalyzes the entry of acetyl-CoA into the TCA cycle, forming citrate. |
| Aconitase | 4.2.1.3 | Citrate ⇌ cis-Aconitate ⇌ Isocitrate | Isomerizes citrate to isocitrate, a branch point for the TCA and glyoxylate cycles. |
Biotechnological Production of Isocitrate
Microbial Fermentation Processes
Microbial fermentation for isocitrate production primarily utilizes the innate metabolic pathways of selected microorganisms. The yeast Yarrowia lipolytica is a well-studied and efficient producer of isocitric acid. mdpi.comnih.gov Other yeasts, such as Candida ravautii, have also been identified as potent isocitrate producers. tandfonline.com The success of these fermentation processes hinges on the optimization of both the microbial strains and the cultivation conditions to maximize yield and productivity.
The selection and improvement of microbial strains are foundational to developing an economically viable isocitrate production process. Both naturally isolated strains and genetically modified variants of Yarrowia lipolytica and Candida ravautii have been explored for their isocitrate production capabilities.
In the case of Yarrowia lipolytica, wild-type strains like VKM Y-2373 have demonstrated a significant capacity for isocitrate synthesis. mdpi.com This strain has been the subject of extensive research to optimize its production potential. mdpi.comnih.gov Further enhancements have been achieved through genetic engineering. For instance, a recombinant Y. lipolytica strain with enhanced expression of the gene for the mitochondrial dicarboxylate–tricarboxylate carrier has shown remarkable results, accumulating up to 136.7 g/L of isocitric acid with a process selectivity of 88.1%. mdpi.com In another study, a genetically engineered strain of Y. lipolytica produced 136.7 ± 2.5 g/L of isocitric acid with a selectivity of 88.1% during large-scale cultivation with glucose pulse-feeding. rothamsted.ac.uk
Candida ravautii (reidentified from Candida brumptii) has also been recognized for its ability to predominantly produce isocitric acid. tandfonline.com A mutant strain of C. ravautii was found to be a superior producer, achieving an isocitric acid yield of approximately 50% based on the glucose supplied under optimized shaken culture conditions. tandfonline.com A key characteristic of the tested C. ravautii strains is their inability to assimilate isocitric acid, which contributes to its accumulation in the fermentation broth. tandfonline.com
| Microorganism | Strain Type | Key Optimization Strategy | Reported Isocitrate Titer (g/L) | Selectivity/Yield |
|---|---|---|---|---|
| Yarrowia lipolytica | Recombinant | Enhanced expression of mitochondrial dicarboxylate–tricarboxylate carrier | 136.7 | 88.1% selectivity |
| Yarrowia lipolytica | Engineered | Co-expression of YlSFC1 and YlAMPD genes, inactivation of YlYHM2 gene | 136.7 ± 2.5 | 88.1% selectivity |
| Candida ravautii | Mutant | Selection for high production in media with yeast extract | ~60 | ~50% yield from glucose |
The choice of carbon source and the fine-tuning of fermentation parameters are critical for steering microbial metabolism towards high-yield isocitrate production. Yarrowia lipolytica exhibits versatility in its ability to utilize a range of substrates. mdpi.com
Substrate Utilization: A variety of carbon sources have been successfully employed for isocitrate production by Y. lipolytica, including:
Ethanol (B145695): This substrate has been shown to support high-titer isocitrate production, with optimized processes yielding up to 90.5 g/L. nih.govnih.gov
Rapeseed and Sunflower Oils: Vegetable oils are effective substrates, with rapeseed oil leading to the synthesis of 64.1 g/L of isocitric acid in a 500-L fermentor. mdpi.com
Glucose and Glycerol (B35011): These are common and effective carbon sources for Y. lipolytica. rothamsted.ac.ukmdpi.com
Industrial Wastes: Cost-effective production has been explored using wastes from the ethanol and biodiesel industries. mdpi.com
Fermentation Conditions: The optimization of environmental parameters during fermentation is crucial for maximizing isocitrate yield and productivity. Key factors include:
Temperature: For Y. lipolytica, a cultivation temperature of 29°C has been found to be optimal. mdpi.comnih.gov
pH: A two-stage pH control strategy is often employed. An initial pH of 5.0 during the growth phase is followed by an increase to 6.0 during the acid production phase to enhance isocitrate synthesis. nih.govnih.gov
Aeration (pO₂): Similar to pH, a biphasic approach to aeration is beneficial. A pO₂ of 20-25% of saturation is maintained during the growth phase, which is then increased to 50-55% of saturation to stimulate active isocitrate production. nih.govnih.gov
Nutrient Composition: The medium composition, including the concentration of trace metals like zinc (0.6 mg/L) and iron (1.2 mg/L), plays a significant role. nih.govnih.gov The addition of itaconic acid (30 mM), an inhibitor of isocitrate lyase, can also direct metabolic flux towards isocitrate accumulation. nih.govnih.gov
| Parameter | Optimal Condition for Y. lipolytica | Phase | Impact on Production |
|---|---|---|---|
| Temperature | 29°C | Growth & Production | Supports optimal enzyme activity and cell viability. |
| pH | 5.0 | Growth | Promotes efficient biomass accumulation. |
| 6.0 | Production | Enhances isocitrate synthesis and secretion. | |
| Aeration (pO₂) | 20-25% of saturation | Growth | Supports initial cell growth. |
| 50-55% of saturation | Production | Maximizes the rate of isocitrate synthesis. |
Metabolic Engineering Strategies for Improved Isocitrate Biosynthesis
To further enhance the production of isocitrate beyond what is achievable through classical strain selection and fermentation optimization, metabolic engineering offers a powerful toolkit. By rationally modifying the genetic makeup of production strains, it is possible to redirect metabolic pathways, eliminate competing reactions, and ultimately increase the accumulation of the target compound.
The targeted genetic modification of enzymes and regulatory proteins that control the flow of metabolites is a cornerstone of metabolic engineering. In the context of isocitrate production, a key focus has been on the enzymes of the tricarboxylic acid (TCA) cycle and related pathways.
A significant breakthrough in this area has been the manipulation of mitochondrial transport systems in Y. lipolytica. The overexpression of the mitochondrial succinate (B1194679)–fumarate carrier (YlSfc1) has been shown to invert the isocitric acid to citric acid ratio, leading to a substantial increase in isocitrate production. rothamsted.ac.ukuniba.it This strategy resulted in isocitrate titers of 33.4 ± 1.9 g/L with glucose and 43.3 ± 2.8 g/L with glycerol in test-tube cultivations. rothamsted.ac.ukuniba.it
Further enhancements have been achieved by combining multiple genetic modifications. Co-expression of the YlSFC1 gene with the adenosine (B11128) monophosphate deaminase (YlAMPD) gene, coupled with the inactivation of the citrate (B86180) mitochondrial carrier (YlYHM2) gene, led to an isocitrate accumulation of 41.4 ± 4.1 g/L with a high isocitric acid to citric acid ratio of 14.3 in small-scale cultivations using glucose. rothamsted.ac.ukuniba.it
The overarching goal of metabolic engineering for isocitrate production is to redirect the flow of carbon through the central metabolic pathways to maximize the synthesis and accumulation of isocitrate. This involves not only the overexpression of key biosynthetic enzymes but also the downregulation or deletion of enzymes in competing pathways.
Understanding the distribution of metabolic flux is crucial for identifying the most effective engineering targets. nih.gov In yeast, the transport of citrate from the mitochondria to the cytoplasm is a critical step for the biosynthesis of various compounds. researchgate.net By manipulating this transport, as demonstrated with the overexpression of YlSfc1, the metabolic flux can be effectively rerouted to favor isocitrate accumulation. rothamsted.ac.uk
The principle of flux redistribution also involves preventing the further metabolism of isocitrate. This can be achieved by targeting enzymes such as isocitrate dehydrogenase, which catalyzes the conversion of isocitrate to α-ketoglutarate. wikipedia.org While direct manipulation of this enzyme for isocitrate overproduction is complex due to its essential role in cellular metabolism, strategies to modulate its activity or the expression of its various isoforms can contribute to increased isocitrate yields. nih.gov The development of photo-switchable isocitrate dehydrogenase offers a potential tool for dynamically controlling metabolic flux through the TCA cycle, providing a more precise means of regulating isocitrate accumulation. researchgate.net
Advanced Analytical Methodologies for Isocitrate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For isocitrate analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
HPLC is a widely adopted method for the quantitative analysis of organic acids, including isocitrate, in various matrices such as food additives and beverages. nih.gove3s-conferences.org The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For polar compounds like isocitric acid, reversed-phase chromatography is a common approach. shimadzu.com
Detection of isocitric acid, which lacks a strong chromophore, is typically performed at low UV wavelengths, around 210 nm. nih.govresearchgate.net The separation is often challenging due to the high polarity of isocitrate, which can lead to poor retention on standard reversed-phase columns. This necessitates the use of highly aqueous mobile phases or specialized polar-modified columns. lcms.cz Ion-exchange and ion-exclusion chromatography are alternative HPLC modes that provide high separation selectivity for ionic compounds like organic acids. shimadzu.com A simple and rapid HPLC method was developed for determining isocitric acid in the food additive citric acid, using an ODS-3 column and a 0.1% phosphoric acid mobile phase, with detection at 210 nm. nih.gov
Below is an interactive data table summarizing typical HPLC conditions for isocitric acid analysis.
GC-MS is a powerful and robust platform for the comprehensive analysis of primary metabolites, including organic acids involved in central carbon metabolism like the Tricarboxylic Acid (TCA) cycle. hhu.demdpi.comchemrxiv.org This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
A critical step in the analysis of non-volatile compounds like isocitric acid by GC-MS is chemical derivatization. nih.govtheses.cz This process converts the polar, non-volatile analyte into a volatile and thermally stable derivative suitable for GC analysis. Silylation is a common derivatization technique where active hydrogen atoms in the molecule (from carboxyl and hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. theses.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov An alternative is the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates TBDMS derivatives. nih.govplos.org
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification and quantification. nih.gov GC-MS-based metabolic profiling has been successfully applied to analyze TCA cycle intermediates in biological samples like liver tissue and serum. nih.govplos.org
Electrophoretic Separation Methods
Electrophoretic techniques separate charged molecules based on their migration in an electric field. ebsco.com Capillary Electrophoresis (CE) is a modern, high-resolution adaptation of this principle that is well-suited for the analysis of small, highly charged molecules like organic acids. chromatographyonline.com
In CE, separation occurs in a narrow, buffer-filled capillary tube under a high voltage. uomustansiriyah.edu.iq Analytes migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation. ebsco.com A method for measuring isocitric acid in orange juices using CE has been developed, which requires minimal sample preparation beyond dilution and filtration. nih.gov Detection can be achieved directly via UV absorbance at low wavelengths (e.g., 200 nm) or indirectly by adding a UV-absorbing compound to the buffer. chromatographyonline.comnih.gov
A comparison of CE with HPLC and enzymatic methods for determining isocitric acid in citrus juice found that all three methods were viable, though they may yield slightly different results; for instance, enzymatic methods typically measure only the D-isocitrate enantiomer, while chromatographic and electrophoretic methods measure the total DL-isocitrate content. researchgate.net
Biophysical and Molecular Techniques for Interrogation of Isocitrate Interactions
Understanding the biological significance of isocitrate requires studying its interactions with proteins, primarily enzymes. Biophysical and molecular techniques provide deep insights into the thermodynamics of these binding events and the expression levels of the associated proteins.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during the binding of a ligand (e.g., isocitrate or an inhibitor) to a macromolecule (e.g., an enzyme). A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
This technique is crucial in isocitrate research for understanding how it and other molecules bind to enzymes like isocitrate dehydrogenase (IDH). nih.gov While direct ITC studies on the binding of DL-isocitric acid itself are not widely published, the technique has been instrumental in characterizing molecules that interact with the isocitrate binding site on IDH.
A key research finding involves the use of ITC to characterize the binding of Ivosidenib, an inhibitor of a mutated form of isocitrate dehydrogenase 1 (IDH1 R132H). nih.gov The study used ITC to measure the binding affinity of the inhibitor to both the wild-type (wt) IDH1 and the mutant enzyme. The results showed that Ivosidenib binds to both forms of the enzyme with similar affinities, providing critical data for understanding inhibitor selectivity. nih.gov The experiment revealed a dissociation constant (KD) of 416 nM for the inhibitor's binding to wt IDH1. nih.gov The stoichiometry of ~0.5 indicated that one molecule of the inhibitor binds to the IDH1 dimer. nih.gov Such studies are vital for drug development and for probing the molecular mechanics of the isocitrate binding pocket.
| Parameter | Value |
|---|---|
| Stoichiometry (n) | ~0.5 |
| Dissociation Constant (KD) | 416 nM |
Western blotting is a fundamental molecular biology technique used to detect and quantify specific proteins in a sample. While it does not detect small molecules like isocitrate directly, it is an indispensable tool in isocitrate research for studying the expression and localization of proteins that bind to or are regulated by isocitrate, most notably the various isoforms of isocitrate dehydrogenase (IDH).
The abundance of IDH enzymes is critical to the metabolic pathways involving isocitrate, such as the citric acid cycle and cytoplasmic NADPH production. Researchers use Western blotting to investigate how the expression levels of IDH1, IDH2, and IDH3 change in response to different physiological or pathological conditions, such as cellular stress, nutrient starvation, or in diseases like cancer. For example, studies have used Western blot analysis to show that IDH protein expression is altered in response to conditions like cerebral ischemia or in different stages of breast cancer. By quantifying the amount of IDH protein, scientists can infer changes in isocitrate metabolism and its downstream effects. The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein—in this case, an IDH isoform.
Physiological and Cellular Functions of Isocitrate Beyond Core Metabolism
Isocitrate as a Signaling Molecule
Beyond its metabolic role, isocitrate acts as a signaling molecule that can directly influence cellular machinery to regulate gene expression and orchestrate complex cellular responses. This function is mediated through its interaction with specific protein targets, thereby translating metabolic status into regulatory action.
Ligand-Mediated Regulation of Transcriptional Regulators (e.g., RipR)
A primary example of isocitrate's signaling capacity is its role as a physiological ligand for transcriptional regulators. In the pathogenic bacterium Salmonella, isocitrate directly binds to and activates the LysR-type transcriptional regulator, RipR. nih.govnih.gov This interaction is a critical component of the bacterium's defense mechanism against the host immune response. Macrophages produce itaconic acid to inhibit the bacterial glyoxylate (B1226380) cycle, a key metabolic pathway for pathogens. nih.gov In response to this itaconic acid-induced stress, intracellular levels of isocitrate in Salmonella increase. nih.gov Isocitrate then binds to RipR, activating it to induce the expression of genes that counteract the itaconic acid stress, allowing the bacterium to survive within the host. nih.gov Isothermal titration calorimetry experiments have confirmed that isocitrate is the specific physiological ligand for RipR, demonstrating a direct link between the metabolic state (elevated isocitrate) and transcriptional regulation. nih.govnih.gov
Table 1: Isocitrate-Mediated Regulation of the Transcriptional Regulator RipR
| Feature | Description | Source(s) |
| Regulator | RipR (LysR-type transcriptional regulator) | nih.govnih.gov |
| Organism | Salmonella | nih.govnih.gov |
| Physiological Ligand | Isocitrate | nih.govnih.gov |
| Cellular Stress | Itaconic acid produced by host macrophages | nih.gov |
| Mechanism | Itaconic acid stress increases intracellular isocitrate levels. Isocitrate binds to RipR, causing a conformational change that activates the regulator. | nih.gov |
| Downstream Effect | Activated RipR induces the expression of the ripCBA operon, which enables the bacterium to decompose itaconic acid and resume the glyoxylate cycle for survival. | nih.gov |
Modulation of Gene Expression and Cellular Responses
The activation of RipR by isocitrate directly exemplifies how this metabolite modulates gene expression to elicit a specific cellular response—namely, survival under itaconic acid stress. nih.gov This signaling role is not limited to prokaryotes. In eukaryotes, the metabolic axis involving isocitrate plays a significant role in epigenetic regulation. The enzyme isocitrate dehydrogenase (IDH) catalyzes the conversion of isocitrate to α-ketoglutarate. mdpi.com α-ketoglutarate is a crucial cofactor for ten-eleven translocation (TET) enzymes, which are involved in DNA hydroxymethylation, an important epigenetic modification that influences gene expression. mdpi.com Therefore, the availability of isocitrate can directly impact the production of α-ketoglutarate, thereby modulating TET enzyme activity and altering the epigenetic landscape to control gene expression and cellular functions, such as airway smooth muscle cell proliferation. mdpi.com
Involvement in Cellular Stress Response Mechanisms
Isocitrate is centrally involved in cellular mechanisms that manage stress, particularly oxidative stress and challenges arising from nutrient availability and environmental changes. Its role is primarily linked to the production of reducing equivalents and its connection to key metabolic hubs that allow for cellular adaptation.
Contribution to Oxidative Stress Tolerance and Antioxidant Pathways
A critical function of isocitrate metabolism is the production of NADPH, a key reducing equivalent essential for cellular antioxidant defense systems. The NADP+-dependent isocitrate dehydrogenase enzymes, IDH1 (cytosolic) and IDH2 (mitochondrial), catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH in the process. plos.orgmdpi.com This NADPH is vital for maintaining a reduced pool of glutathione (B108866) and thioredoxin, which are used by enzymes like glutathione reductase and thioredoxin reductase to neutralize reactive oxygen species (ROS). plos.org
Studies in various organisms have demonstrated a direct correlation between IDH activity and oxidative stress tolerance. For instance, in Caenorhabditis elegans, overexpression of IDH leads to an increased NADPH/NADP+ ratio and enhanced resistance to oxidative stress. nih.gov Conversely, knockdown of IDH results in a lower NADPH/NADP+ ratio and increased sensitivity to oxidative stress. nih.gov Similarly, IDH2-deficient mice exhibit increased ROS accumulation and mitochondrial damage, highlighting the enzyme's crucial role in limiting oxidative damage. nih.govpnas.org This establishes the isocitrate-to-NADPH pathway as a cornerstone of the cell's machinery for managing oxidative stress. nih.gov
Table 2: Role of Isocitrate Metabolism in Oxidative Stress Tolerance
| Model Organism/System | Experimental Finding | Outcome on Oxidative Stress | Source(s) |
| Caenorhabditis elegans | Overexpression of isocitrate dehydrogenase (IDH) | Increased NADPH/NADP+ ratio, prolonged lifespan, and increased oxidative stress resistance. | nih.gov |
| Caenorhabditis elegans | RNAi knockdown of IDH | Decreased NADPH/NADP+ ratio, reduced lifespan, and lowered tolerance to oxidative stress. | nih.gov |
| Human HEK293 Kidney Cells | Overexpression of IDH2 | Increased NADPH levels and enhanced resistance to oxidative stress. | plos.org |
| Mice | Knockout of IDH2 (IDH2KO) | Decreased NADPH levels, accelerated weight gain under high-fat diet, increased ROS, and mitochondrial damage. | nih.govpnas.org |
| Cryptococcus neoformans | Deletion of NADP+-dependent IDH (Idp1) | Greater sensitivity to nitrosative stress and accumulation of mitochondrial damage. | nih.gov |
Adaptation to Nutrient Limitation and Environmental Perturbations
The isocitrate metabolic hub is critical for cellular adaptation to fluctuating nutrient levels and environmental challenges. The conversion of isocitrate to α-ketoglutarate links carbon and nitrogen metabolism, as α-ketoglutarate serves as the carbon skeleton for nitrogen assimilation into amino acids like glutamate (B1630785). mdpi.comnih.gov In cyanobacteria, modulation of IDH activity directly affects the balance of carbon and nitrogen fixation, demonstrating a clear role in adapting to nutrient availability. nih.gov In plants, while the direct role can be complex, alterations in IDH activity impact nitrate assimilation and amino acid profiles, indicating an adaptive response to nitrogen status. nih.gov
Cells also adapt to environmental perturbations by altering isocitrate flux. For example, under hypoxic (low oxygen) conditions, some cells switch from the standard forward TCA cycle to a reverse pathway known as reductive carboxylation. pnas.org In this adaptive process, glutamine-derived α-ketoglutarate is converted back into isocitrate by IDH2, providing a crucial source of citrate (B86180) for lipid synthesis to support cell growth and viability when glucose-dependent pathways are impaired. pnas.org Furthermore, the expression of IDH genes in plants like maize is responsive to abiotic stresses such as drought, further underscoring the importance of the isocitrate pathway in adapting to adverse environmental conditions. mdpi.com
Interplay with Broader Cellular Metabolic Networks
Isocitrate and its associated enzymes are not confined to the TCA cycle but are deeply integrated with a wide array of cellular metabolic networks. The transport of isocitrate (and its isomer, citrate) from the mitochondria to the cytosol is a key nexus, connecting mitochondrial energy metabolism with cytosolic biosynthetic and signaling pathways. researchgate.netnih.gov
Once in the cytosol, isocitrate serves two major functions. First, it is converted by IDH1 to produce NADPH, which, as discussed, is vital for redox homeostasis and also serves as a key reducing equivalent for processes like fatty acid synthesis. mdpi.com Second, the isomer citrate can be cleaved by ATP-citrate lyase to generate acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. mdpi.comresearchgate.net This efflux of TCA cycle intermediates effectively links carbohydrate catabolism to anabolic pathways.
The central position of isocitrate is further highlighted by the profound metabolic shifts that occur when its metabolism is dysregulated. For example, mutations in IDH enzymes can lead to widespread alterations in the levels of amino acids, glutathione metabolites, and other TCA cycle intermediates, demonstrating the far-reaching impact of this metabolic juncture. The deletion of IDH in E. coli truncates the Krebs cycle and forces a major rerouting of metabolic flux, leading to the excretion of intermediates like pyruvate and citrate, which underscores its critical role in maintaining metabolic balance.
Cross-talk with Glycolysis and Gluconeogenesis Pathways
Isocitrate, and its isomer citrate, serve as critical signaling molecules that communicate the status of the Krebs cycle to the pathways of glycolysis and gluconeogenesis, thereby regulating glucose metabolism. High concentrations of citrate, which are in equilibrium with isocitrate, act as a key allosteric inhibitor of phosphofructokinase-1 (PFK-1). jackwestin.comkhanacademy.org PFK-1 is a major rate-limiting enzyme in glycolysis, the pathway that breaks down glucose. stanford.edu When the Krebs cycle is operating at a high capacity, indicated by an abundance of citrate and isocitrate, the inhibitory signal on PFK-1 slows down glycolysis. khanacademy.org This feedback mechanism prevents the excessive breakdown of glucose when the cell's energy and biosynthetic precursor needs are already being met. stanford.edupearson.com
Conversely, intermediates of the Krebs cycle, including those derived from isocitrate, provide substrates for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.gov For instance, α-ketoglutarate, the product of isocitrate dehydrogenase, can be converted to oxaloacetate, a direct precursor for gluconeogenesis. nih.govyoutube.com This metabolic flexibility allows the cell to redirect carbon flow from the Krebs cycle towards glucose production when energy stores are low elsewhere in the body. Studies have shown that circulating levels of isocitrate are associated with the risk of developing type 2 diabetes, highlighting its role in systemic glucose homeostasis. nih.gov
| Regulatory Molecule | Target Enzyme | Pathway Affected | Effect |
| Citrate (Isocitrate isomer) | Phosphofructokinase-1 (PFK-1) | Glycolysis | Inhibition |
| α-ketoglutarate (from Isocitrate) | Various enzymes | Gluconeogenesis | Serves as a precursor |
Influence on Cellular Redox State and Bioenergetic Homeostasis
Isocitrate metabolism is intimately linked to the cell's redox state and energy balance, primarily through the actions of the isocitrate dehydrogenase (IDH) enzymes. wikipedia.org These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. nih.gov There are different isoforms of IDH that utilize either NAD⁺ or NADP⁺ as a cofactor, playing distinct roles in cellular metabolism. frontiersin.org
The NADP⁺-dependent isoforms, IDH1 (cytosolic) and IDH2 (mitochondrial), are major producers of NADPH. nih.govnih.gov NADPH is a critical reducing agent that is essential for maintaining cellular redox homeostasis. nih.gov It serves as a cofactor for antioxidant systems, such as the glutathione and thioredoxin systems, which protect the cell from oxidative damage caused by reactive oxygen species (ROS). nih.govmdpi.com The activity of IDH1 and IDH2 is crucial for regenerating the pool of reduced glutathione, a key cellular antioxidant. nih.gov
The NAD⁺-dependent isoform, IDH3, is located in the mitochondria and is a key regulatory enzyme of the Krebs cycle. nih.gov Its activity is allosterically regulated by the cell's energy status. The enzyme is activated by ADP, signaling a low energy state, and inhibited by ATP and NADH, which indicate high energy levels. khanacademy.orgfiveable.meyoutube.com This regulation ensures that the rate of the Krebs cycle, and thus ATP production, is tightly matched to the cell's bioenergetic demands. fiveable.meyoutube.com The balance of activity between the different IDH isoforms, therefore, plays a pivotal role in partitioning isocitrate between energy production (via IDH3 and NADH generation) and antioxidant defense (via IDH1/2 and NADPH generation), thereby maintaining both bioenergetic and redox homeostasis. nih.govmdpi.com
| Isocitrate Dehydrogenase Isoform | Location | Cofactor | Primary Function |
| IDH1 | Cytosol, Peroxisomes | NADP⁺ | NADPH production, antioxidant defense |
| IDH2 | Mitochondria | NADP⁺ | NADPH production, antioxidant defense |
| IDH3 | Mitochondria | NAD⁺ | NADH production, ATP generation (Krebs Cycle) |
Future Research Trajectories for Dl Isocitric Acid Trisodium Salt Hydrate
Advancements in Metabolic Engineering for Sustainable Bioproduction
The sustainable production of isocitric acid is a significant goal, with metabolic engineering of microbial systems offering a promising avenue. mdpi.com Current research focuses on developing microbial cell factories that can efficiently convert renewable and low-cost feedstocks into isocitric acid. mdpi.comnih.gov
Future work in this area will likely concentrate on several key strategies:
Gene Editing and Pathway Reconstruction: Advanced techniques such as CRISPR/Cas9 are being employed to modify the metabolic pathways of microorganisms like Aspergillus niger and Yarrowia lipolytica. nih.govnih.gov These strategies aim to enhance the biosynthesis of isocitric acid by overexpressing key enzymes and knocking out pathways that lead to by-products. nih.gov
Utilization of Non-Food Biomass: To improve the sustainability and cost-effectiveness of bioproduction, researchers are exploring the use of non-food biomass, including lignocellulose, algal feedstocks, and industrial waste, as carbon sources. nih.gov This approach reduces the reliance on conventional feedstocks that may compete with food production. nih.gov
Systems Biology Approaches: Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will provide a more comprehensive understanding of the metabolic networks involved in isocitric acid production. nih.gov This systems-level perspective will enable the identification of new targets for genetic engineering to optimize production strains. nih.gov
A notable example of such advancements is the engineering of the yeast Yarrowia lipolytica. Researchers have successfully increased isocitric acid production by manipulating key enzymes and cultivation conditions. mdpi.com For instance, regulating the levels of iron and adding metabolic regulators like itaconic acid have been shown to enhance the yield of isocitric acid. mdpi.com
| Microorganism | Engineering Strategy | Key Findings | Reference |
|---|---|---|---|
| Yarrowia lipolytica | Regulation of key enzymes and aeration | Produced 83 g/L of isocitric acid with a mass yield of 1.1 g/g under optimal conditions. mdpi.com | mdpi.com |
| Aspergillus niger | Combined overexpression of glucoamylase and deletion of α-glucosidases | Increased citric acid production by 16.9% and reduced residual sugar by 88.2%. nih.gov | nih.gov |
| Yarrowia lipolytica | Utilization of ester-aldehyde fraction (EAF) from ethanol (B145695) industry waste | Achieved 65 g/L of isocitric acid with a product yield of 0.65 g/g. mdpi.com | mdpi.com |
Elucidation of Uncharted Regulatory Mechanisms and Molecular Interactions
A deeper understanding of the regulatory mechanisms governing isocitric acid metabolism is essential for its effective application. Isocitric acid is a key intermediate in the citric acid cycle, and its fate is determined by the activity of several enzymes, most notably isocitrate dehydrogenase (IDH). bioscipublisher.comnih.gov
Future research in this domain will likely focus on:
Allosteric Regulation and Feedback Inhibition: The enzymes that metabolize isocitrate, such as citrate (B86180) synthase and isocitrate dehydrogenase, are subject to complex allosteric regulation and feedback inhibition by molecules like ATP, NADH, and citrate itself. bioscipublisher.comlibretexts.orgnumberanalytics.com Further studies are needed to fully map these regulatory networks and how they can be manipulated.
Molecular Interactions at the Active Site: Detailed structural and functional studies of enzymes like isocitrate dehydrogenase will continue to reveal the specific molecular interactions that govern substrate binding and catalysis. rcsb.org Understanding these interactions at an atomic level can inform the design of novel inhibitors or activators of these enzymes. nih.gov
Role in Cellular Signaling: Beyond its role in energy metabolism, intermediates of the citric acid cycle, including isocitrate, are increasingly recognized for their roles in cellular signaling and regulation of other pathways. bioscipublisher.comnumberanalytics.com Future investigations will likely uncover new signaling roles for isocitrate and its derivatives.
The enzyme isocitrate dehydrogenase exists in different isoforms (IDH1, IDH2, IDH3) that are localized in different cellular compartments and have distinct regulatory properties. nih.gov For instance, IDH3, a key enzyme in the mitochondrial citric acid cycle, is allosterically activated by ADP and inhibited by ATP and NADH, thus linking the cycle's activity to the cell's energy status. nih.gov
| Enzyme | Regulatory Mechanism | Key Effectors | Reference |
|---|---|---|---|
| Citrate Synthase | Feedback inhibition | Inhibited by citrate, NADH, and succinyl-CoA. libretexts.org | libretexts.org |
| Isocitrate Dehydrogenase (IDH) | Allosteric regulation | Activated by ADP; inhibited by ATP and NADH. bioscipublisher.com | bioscipublisher.com |
| α-Ketoglutarate Dehydrogenase | Product inhibition | Inhibited by NADH and succinyl-CoA. libretexts.org | libretexts.org |
Development of Novel and High-Throughput Analytical Methodologies
Accurate and efficient analytical methods are crucial for both research and industrial applications of isocitric acid. While established techniques like high-performance liquid chromatography (HPLC) are commonly used, there is a continuous need for improvement. mdpi.commdpi.com
Future research in analytical methodologies will likely pursue:
High-Throughput Screening (HTS) Assays: The development of HTS assays is essential for rapidly screening large numbers of microbial strains or culture conditions to identify those with enhanced isocitric acid production. nih.gov Mass spectrometry-based methods, such as SAMDI-MS (self-assembled monolayers for matrix-assisted laser desorption/ionization-mass spectrometry), are being explored for their potential in high-throughput analysis. nih.gov
Novel Stationary Phases and Separation Techniques: Research into new stationary phases for liquid chromatography aims to improve the separation and quantification of organic acids from complex mixtures. capes.gov.brresearchgate.netnih.gov This includes the development of columns with enhanced selectivity and efficiency. capes.gov.brresearchgate.netnih.gov
Advanced Detection Methods: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and specificity for the analysis of organic acids. capes.gov.brnih.gov Future developments may focus on improving ionization techniques and mass analyzers to further enhance detection limits and analytical throughput.
A recent development in this area is a high-throughput SAMDI-MS assay for isocitrate dehydrogenase 1 (IDH1), which catalyzes the conversion of isocitrate to alpha-ketoglutarate. nih.gov This assay allows for the rapid quantification of the enzyme's product and can be used to screen for inhibitors of IDH1. nih.gov
| Analytical Method | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity, followed by detection of UV absorbance. shimadzu.com | Robust, widely available. shimadzu.com | Limited sensitivity and specificity for some applications. shimadzu.com | shimadzu.com |
| Ion Chromatography | Separation based on ion exchange, with conductivity detection. shimadzu.com | Good for separating multiple ionic compounds. shimadzu.com | Can be affected by sample matrix. shimadzu.com | shimadzu.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection. nih.gov | High sensitivity and specificity. nih.gov | Requires derivatization of non-volatile organic acids. nih.gov | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography, followed by mass spectrometric detection. capes.gov.brnih.gov | High sensitivity, specificity, and suitable for non-volatile compounds. capes.gov.brnih.gov | Higher cost and complexity. capes.gov.brnih.gov | capes.gov.brnih.gov |
Q & A
Q. How can researchers accurately determine the concentration and purity of DL-isocitric acid trisodium salt hydrate in experimental solutions?
Methodological Answer:
- Enzymatic Assay : Use isocitrate dehydrogenase (IDH) to catalyze the conversion of DL-isocitrate to α-ketoglutarate, coupled with NADP+ reduction to NADPH. Measure absorbance at 340 nm to quantify NADPH production, which correlates with substrate concentration .
- Gravimetric Analysis : Determine concentration by weight, assuming the compound’s purity (e.g., ≥93% as per Sigma-Aldrich specifications). Pre-dry the hydrate under controlled conditions to account for water content .
- HPLC Validation : Pair with UV detection or mass spectrometry to confirm purity, especially when isotopic labeling (e.g., ¹³C) is used in metabolic studies .
Q. What is the role of this compound in isocitrate dehydrogenase (IDH) activity assays?
Methodological Answer:
- Substrate Preparation : Prepare a stock solution in 20 mM Tris-HCl buffer (pH 7.5) containing 1 mM MgCl₂, 1 mM DTT, and 0.01% BSA to stabilize the enzyme .
- Reaction Setup : Mix IDH enzyme with DL-isocitrate (0.5–100 mM), 2 mM MnCl₂, and 0.25 mM NADP+. Monitor NADPH production at 340 nm using a spectrophotometer .
- Controls : Include blanks without substrate or enzyme to rule out non-specific NADP+ reduction .
Q. How should this compound be stored to maintain stability in long-term experiments?
Methodological Answer:
- Storage Conditions : Store at room temperature in a desiccator to prevent hydration changes. For isotopic analogs (e.g., ¹³C-labeled), store at -20°C for up to 3 years or -80°C for extended stability .
- Solution Stability : Freshly prepare aqueous solutions (100 mg/mL) daily to avoid degradation, particularly in enzymatic assays sensitive to pH shifts .
Advanced Research Questions
Q. How is this compound utilized in isotope tracing for metabolic flux analysis (MFA)?
Methodological Answer:
- Isotope Labeling : Use ¹³C-labeled DL-isocitrate to trace carbon flow in the tricarboxylic acid (TCA) cycle. Incorporate into cell cultures or in vitro systems (e.g., intracellular Salmonella metabolism studies) .
- Mass Spectrometry : Extract metabolites post-incubation and analyze via LC-MS to quantify ¹³C enrichment in downstream products (e.g., α-ketoglutarate, succinate). Normalize data using internal standards like creatinine-(methyl-¹³C) .
- Flux Calculation : Apply computational models (e.g., INCA or OpenFlux) to integrate isotopomer distributions and infer pathway activities .
Q. How are kinetic parameters (Km, Vmax) for IDH determined using this compound?
Methodological Answer:
- Substrate Titration : Perform assays with varying DL-isocitrate concentrations (0.5–100 mM). Measure initial reaction rates via NADPH absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) .
- Data Analysis : Fit data to the Michaelis-Menten equation using software (e.g., GraphPad Prism). For mitochondrial vs. cytosolic IDH isoforms, validate parameters using fractionated lysates to account for compartment-specific kinetics .
Q. How can researchers resolve contradictions in IDH activity data caused by experimental variables?
Methodological Answer:
- Purity Verification : Confirm substrate purity via enzymatic assays or HPLC, as commercial batches may vary in isomeric composition (e.g., threo vs. erythro isomers) .
- Buffer Optimization : Test alternative divalent cations (Mn²⁺ vs. Mg²⁺) and pH conditions, as IDH activity is metal-dependent and sensitive to protonation states .
- Enzyme Source : Compare recombinant vs. native IDH (e.g., Mycobacterium tuberculosis vs. human isoforms) to identify species-specific substrate affinities .
Q. What chromatographic methods are optimal for analyzing this compound in metabolomic studies?
Methodological Answer:
- HILIC/RPLC Coupling : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites and reversed-phase (RPLC) for non-polar species. Mobile phases: ammonium carbonate (pH 9.0) for HILIC; acetonitrile/water with 0.1% formic acid for RPLC .
- Detection : Pair with high-resolution mass spectrometry (HRMS) or UV detection at 210 nm. Include internal standards (e.g., cis-aconitate or malate) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
